N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-11(13-10-3-4-18-14-10)8-6-15(7-8)12(17)9-2-1-5-19-9/h1-5,8H,6-7H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCWYFDXRTZSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound features an azetidine ring substituted with isoxazole and thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methodologies such as Suzuki reactions and hydrazone formations .
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL . The presence of the thiophene and isoxazole rings may enhance membrane permeability and interaction with microbial targets.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Compounds with similar structures have shown inhibition against carbonic anhydrase isoforms, which play crucial roles in physiological processes. For example, sulfonamide derivatives were found to exhibit weak inhibitory activity against human carbonic anhydrase isoforms, suggesting that modifications to the azetidine structure could lead to improved potency .
Study 1: Antimicrobial Evaluation
A study investigating the antimicrobial properties of thiophene-containing azetidines reported that several derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi. The study utilized in vitro assays to determine the effectiveness of these compounds, highlighting their potential as agricultural fungicides .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of azetidine derivatives revealed that specific substitutions on the azetidine ring significantly influenced biological activity. Compounds with electron-withdrawing groups tended to show enhanced potency against bacterial targets compared to those with electron-donating groups . This information is crucial for guiding future modifications aimed at optimizing efficacy.
Data Tables
| Compound | Biological Activity | MIC (μg/mL) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 6.25 | S. aureus |
| Compound B | Antifungal | 12.5 | C. albicans |
| Compound C | Carbonic Anhydrase Inhibitor | 96.0 | hCA I |
Scientific Research Applications
Pharmacological Properties
Antibacterial Activity
Research has indicated that compounds similar to N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide exhibit significant antibacterial properties. For instance, derivatives with isoxazole and thiophene moieties have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structural features of these compounds contribute to their ability to disrupt bacterial cell functions.
Anti-inflammatory Effects
Compounds containing azetidine structures have been investigated for their anti-inflammatory activities. Studies have demonstrated that certain derivatives can inhibit inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various azetidine derivatives, including those with isoxazole and thiophene substituents. The results demonstrated that these compounds exhibited potent activity against a range of bacterial strains, with some showing lower minimum inhibitory concentrations (MICs) than standard antibiotics .
Case Study 2: Anti-inflammatory Potential
In another investigation, researchers focused on the anti-inflammatory properties of azetidine derivatives. The study found that specific compounds significantly reduced edema in animal models, indicating their potential as anti-inflammatory agents . The mechanisms were linked to the inhibition of pro-inflammatory cytokines.
Summary Table of Applications
Q & A
Q. What are the optimal synthetic routes for N-(isoxazol-3-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves three key steps:
- Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles or hydroxylamine derivatives) under acidic or basic conditions .
- Thiophene Functionalization : Friedel-Crafts acylation using thiophene-2-carbonyl chloride to introduce the thiophene moiety. Solvents like acetonitrile or DMF are used under reflux (1–3 minutes), achieving rapid reaction completion .
- Azetidine Coupling : Cyclization of azetidine intermediates with activated carbonyl groups. For example, iodine and triethylamine in DMF facilitate cyclization while removing atomic sulfur byproducts .
Optimization Tips : - Use high-purity reagents to minimize side reactions.
- Control reaction temperature (e.g., reflux in acetonitrile) to prevent decomposition.
- Employ column chromatography or recrystallization (DMF/water) for purification .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming azetidine ring conformation, isoxazole/thiophene substitution patterns, and carboxamide connectivity. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s biological targets and binding affinities?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., FLT3, GSK-3β) or receptors (e.g., LPA) based on structural analogs (e.g., Quizartinib, which shares an isoxazole motif and inhibits FLT3 with IC₅₀ = 1 nM) .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization).
Use software like AutoDock Vina to simulate binding to crystal structures (e.g., PDB: 4XUF for FLT3).
Validate with free energy calculations (MM-GBSA) and compare to experimental IC₅₀ values .
- Contradiction Handling : If docking scores conflict with assay data, re-evaluate protonation states or solvation effects .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity, MCF-7 for kinase inhibition).
- Normalize concentrations (e.g., 1–50 µM) and exposure times (24–72 hours).
- Mechanistic Studies :
- Perform ROS assays to differentiate antimicrobial (oxidative stress) vs. anticancer (apoptosis) modes of action .
- Use siRNA knockdown to confirm target specificity (e.g., FLT3 in leukemia) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Rodent Models :
- Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Calculate AUC and half-life .
- Efficacy Testing : Use xenograft models (e.g., FLT3-ITD-driven AML in NSG mice) with bioluminescent monitoring .
- Toxicity Screening : Assess hepatic/renal function via ALT/CRE levels after 14-day dosing .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Variable Factors :
- Solvent Purity : Trace water in DMF can hydrolyze intermediates, reducing yields .
- Catalyst Batch : Iodine purity impacts cyclization efficiency; use freshly sublimed iodine .
- Reproducibility Protocol :
- Document exact reagent sources (e.g., Sigma-Aldrich vs. TCI).
- Repeat reactions under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
